(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is an organic compound that features a cyano group, a thiazole ring, and a trimethylphenyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Prop-2-enamide Moiety: This step involves the condensation of the thiazole derivative with an appropriate aldehyde or ketone, followed by dehydration to form the enamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or other electrophiles/nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-phenylprop-2-enamide: Lacks the trimethyl groups on the phenyl ring.
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4-dimethylphenyl)prop-2-enamide: Has fewer methyl groups on the phenyl ring.
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide: Contains methoxy groups instead of methyl groups.
Uniqueness
The presence of the 2,4,5-trimethylphenyl group in (E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide may confer unique steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-6-12(3)13(7-11(10)2)8-14(9-17)15(20)19-16-18-4-5-21-16/h4-8H,1-3H3,(H,18,19,20)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBUCVCPQYDRLK-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=C(C#N)C(=O)NC2=NC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C(\C#N)/C(=O)NC2=NC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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